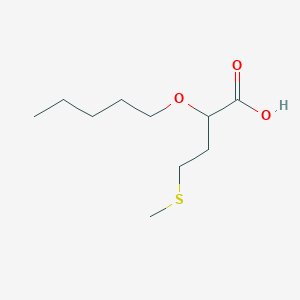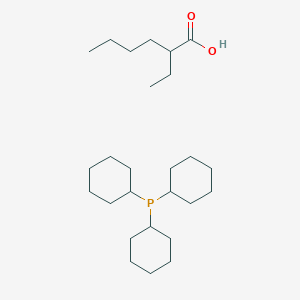
2-Ethylhexanoic acid--tricyclohexylphosphane (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexanoic acid–tricyclohexylphosphane (1/1) is a coordination complex formed between 2-Ethylhexanoic acid and tricyclohexylphosphane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexanoic acid–tricyclohexylphosphane (1/1) typically involves the reaction of 2-Ethylhexanoic acid with tricyclohexylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of 2-Ethylhexanoic acid–tricyclohexylphosphane (1/1) may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylhexanoic acid–tricyclohexylphosphane (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The complex can participate in substitution reactions where one ligand is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction can produce lower oxidation state species.
Applications De Recherche Scientifique
2-Ethylhexanoic acid–tricyclohexylphosphane (1/1) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound can be used in studies involving enzyme mimetics and as a probe for understanding biological redox processes.
Industry: It is employed in the production of specialty chemicals and materials, such as coatings and adhesives.
Mécanisme D'action
The mechanism by which 2-Ethylhexanoic acid–tricyclohexylphosphane (1/1) exerts its effects involves coordination chemistry principles. The tricyclohexylphosphane ligand can donate electron density to the metal center, stabilizing various oxidation states and facilitating catalytic activity. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethylhexanoic acid: A carboxylic acid used to prepare lipophilic metal derivatives.
Tricyclohexylphosphane: A phosphine ligand known for its steric bulk and electron-donating properties.
Uniqueness
2-Ethylhexanoic acid–tricyclohexylphosphane (1/1) is unique due to the combination of the lipophilic nature of 2-Ethylhexanoic acid and the steric and electronic properties of tricyclohexylphosphane. This combination results in a compound with distinct reactivity and stability, making it valuable for specific catalytic and material science applications.
Propriétés
Numéro CAS |
845297-41-8 |
|---|---|
Formule moléculaire |
C26H49O2P |
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
2-ethylhexanoic acid;tricyclohexylphosphane |
InChI |
InChI=1S/C18H33P.C8H16O2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-5-6-7(4-2)8(9)10/h16-18H,1-15H2;7H,3-6H2,1-2H3,(H,9,10) |
Clé InChI |
LXZDLGSGTKXSBB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)O.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


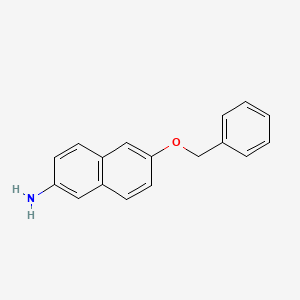
![1-Butyl-2-[2-(2H-imidazol-2-ylidene)ethylidene]-1,2-dihydropyridine](/img/structure/B15161341.png)

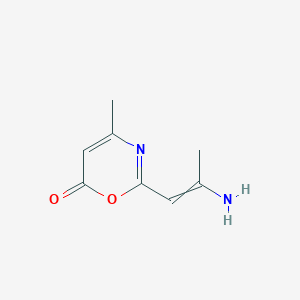

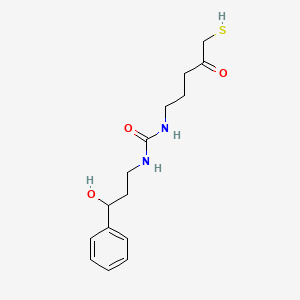
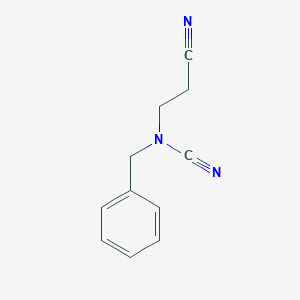

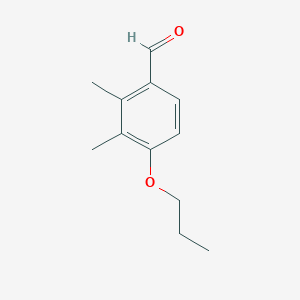
![Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl-](/img/structure/B15161411.png)
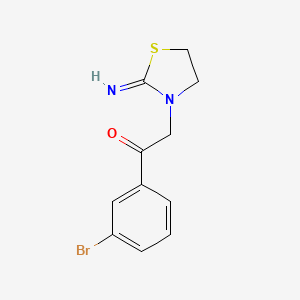
![6,6'-[1,2-Phenylenebis(oxy)]di(hexan-1-ol)](/img/structure/B15161425.png)
![N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B15161431.png)
